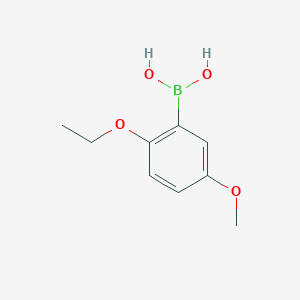

2-Ethoxy-5-methoxyphenylboronic acid

Description

Properties

IUPAC Name |

(2-ethoxy-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-3-14-9-5-4-7(13-2)6-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZURUWKQPQTXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657306 | |

| Record name | (2-Ethoxy-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957065-85-9 | |

| Record name | (2-Ethoxy-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-5-methoxyphenylboronic acid (CAS: 957065-85-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethoxy-5-methoxyphenylboronic acid, a valuable building block in modern organic synthesis. This document details its physicochemical properties, outlines representative experimental protocols for its synthesis and application, and presents its spectroscopic profile, offering a critical resource for researchers in medicinal chemistry and materials science.

Physicochemical Properties

This compound is an organoboron compound that serves as a versatile reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.[1] It is typically a white to off-white solid and is soluble in polar organic solvents.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source/Comment |

| CAS Number | 957065-85-9 | [1][2] |

| Molecular Formula | C₉H₁₃BO₄ | [1][2] |

| Molecular Weight | 196.01 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥97% | [3] |

| Melting Point | Data not available. Estimated based on similar compounds to be in the range of 90-120 °C. | |

| Boiling Point | 382.4 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMF. | [1] |

| Storage | Room temperature, in a dry place. | [2] |

Synthesis and Reactions

As a substituted phenylboronic acid, this compound is a key participant in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are common motifs in biologically active molecules and functional materials.

Representative Synthesis Protocol

Experimental Protocol: Synthesis of an Arylboronic Acid

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). A solution of the corresponding aryl halide (e.g., 4-bromo-1-ethoxy-2-methoxybenzene) (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The mixture is then stirred at reflux until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C.

-

Work-up and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired arylboronic acid.

Caption: Representative synthesis workflow for an arylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of a C-C bond between its substituted phenyl ring and another aryl or vinyl group.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.

-

Reaction: The mixture is heated to a temperature between 80-110 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data

While experimental spectra for this compound are not widely published, this section provides representative spectroscopic data expected for a compound of this nature. The interpretation is based on the known chemical shifts and fragmentation patterns of similar arylboronic acids.

Table 2: Representative Spectroscopic Data

| Technique | Data and Interpretation |

| ¹H NMR | Expected Chemical Shifts (δ, ppm) in CDCl₃: - Aromatic protons: Three signals in the range of 6.8-7.8 ppm. - Ethoxy group (-OCH₂CH₃): A quartet around 4.1 ppm and a triplet around 1.4 ppm. - Methoxy group (-OCH₃): A singlet around 3.8 ppm. - Boronic acid protons (-B(OH)₂): A broad singlet, often exchangeable with D₂O, in the range of 5-8 ppm. |

| ¹³C NMR | Expected Chemical Shifts (δ, ppm) in CDCl₃: - Aromatic carbons: Signals in the range of 110-160 ppm. The carbon attached to the boron atom (ipso-carbon) may be broad or unobserved. - Ethoxy group (-OCH₂CH₃): Signals around 64 ppm and 15 ppm. - Methoxy group (-OCH₃): A signal around 56 ppm. |

| Mass Spec. | Expected m/z values (ESI+): - [M+H]⁺: ~197.09 - [M+Na]⁺: ~219.07Expected m/z values (ESI-): - [M-H]⁻: ~195.08 The formation of boroxines (cyclic trimers of boronic acids) may be observed, especially under certain ionization conditions. |

Note on NMR Spectroscopy of Boronic Acids: Obtaining clean NMR spectra of boronic acids can sometimes be challenging due to the formation of cyclic anhydride trimers (boroxines). This can lead to broadened peaks or the appearance of multiple sets of signals. To overcome this, it is often recommended to run the NMR in a solvent that can break up these oligomers, such as d₄-methanol or by adding a small amount of water (D₂O).[6]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in:

-

Drug Discovery: The biaryl moiety formed through Suzuki coupling is a common feature in many pharmaceutical agents. The specific substitution pattern of this boronic acid allows for the introduction of ethoxy and methoxy groups, which can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Materials Science: Substituted biaryls are integral components of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. This boronic acid can be used to synthesize custom-designed organic materials with specific electronic and photophysical properties.

-

Agrochemicals: The development of novel herbicides and pesticides often involves the synthesis of complex organic structures, where Suzuki coupling with functionalized boronic acids plays a crucial role.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for the use of this compound. While specific experimental conditions may require optimization, the provided protocols and data offer a robust starting point for its application in a variety of synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-5-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value |

| Molecular Formula | C₉H₁₃BO₄ |

| Molecular Weight | 196.01 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 957065-85-9 |

| Purity (Typical) | ≥98% |

Synthetic Pathway

The synthesis of 2-ethoxy-5-methoxyphenylboronic acid is most effectively achieved through a two-step process involving the directed ortho-metalation of 1-ethoxy-4-methoxybenzene, followed by quenching with a trialkyl borate and subsequent acidic workup. The ethoxy group serves as the primary directing group for the lithiation at the ortho position.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This procedure is based on established methods for directed ortho-metalation and borylation of alkoxy-substituted aromatic compounds.

Materials and Reagents

| Reagent/Material | Purity/Grade | Supplier (Example) |

| 1-Ethoxy-4-methoxybenzene | ≥98% | Sigma-Aldrich |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Triisopropyl borate | ≥98% | Sigma-Aldrich |

| Hydrochloric acid (HCl) | 2 M aqueous solution | Fisher Scientific |

| Diethyl ether | ACS grade | Fisher Scientific |

| Brine (saturated NaCl solution) | N/A | In-house prep. |

| Anhydrous magnesium sulfate | N/A | Fisher Scientific |

Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Initial Solution: The flask is charged with 1-ethoxy-4-methoxybenzene (10.0 g, 65.7 mmol) and anhydrous tetrahydrofuran (100 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (2.5 M in hexanes, 28.9 mL, 72.3 mmol, 1.1 equivalents) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, the reaction mixture is slowly warmed to 0 °C and stirred for 2 hours.

-

Borylation: The reaction mixture is re-cooled to -78 °C. Triisopropyl borate (16.2 mL, 72.3 mmol, 1.1 equivalents) is added dropwise over 20 minutes, maintaining the temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight with continuous stirring.

-

Workup: The reaction is quenched by the slow addition of 2 M aqueous hydrochloric acid (50 mL) at 0 °C. The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude solid is recrystallized from a mixture of diethyl ether and hexanes to afford pure this compound as a white to off-white crystalline solid.

Experimental Workflow

The following diagram illustrates the key stages of the experimental procedure.

Caption: Experimental workflow for the synthesis of the target compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for directed ortho-metalation and borylation reactions.

| Parameter | Expected Value |

| Theoretical Yield | 12.88 g |

| Typical Actual Yield | 9.0 - 10.3 g |

| Typical Percent Yield | 70 - 80% |

| Purity (post-recrystallization) | >98% |

Characterization Data

The synthesized this compound can be characterized by standard analytical techniques. The following table provides expected data based on the analysis of structurally similar arylboronic acids.

| Analysis Technique | Expected Results |

| ¹H NMR (CDCl₃) | δ (ppm): 7.4-7.2 (m, 2H, Ar-H), 6.9-6.8 (m, 1H, Ar-H), 5.5-5.0 (br s, 2H, B(OH)₂), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.82 (s, 3H, OCH₃), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃). |

| ¹³C NMR (CDCl₃) | δ (ppm): 158.0, 150.0, 125.0, 118.0, 115.0, 110.0 (Ar-C), 64.0 (OCH₂CH₃), 55.5 (OCH₃), 14.5 (OCH₂CH₃). (Note: The carbon attached to boron is often not observed or is very broad). |

| Mass Spec (ESI-) | m/z: 195.08 [M-H]⁻ |

| Melting Point | Expected to be in the range of 100-120 °C (based on similar compounds). |

Disclaimer: The experimental protocol and data provided are based on established chemical principles and data from analogous compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize conditions to achieve the desired results.

Spectral Analysis of 2-Ethoxy-5-methoxyphenylboronic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-Ethoxy-5-methoxyphenylboronic acid, a key building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its structural characterization through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established computational algorithms and provide valuable insights into the molecule's structure and spectroscopic behavior.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | m | 1H | Ar-H |

| ~6.8-7.0 | m | 2H | Ar-H |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~3.8 | s | 3H | -OCH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

| ~5.0-6.0 | br s | 2H | -B(OH)₂ |

Solvent: CDCl₃. Prediction tool: ChemDraw.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~158 | Ar-C-O |

| ~150 | Ar-C-O |

| ~120 | Ar-C-B |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~112 | Ar-CH |

| ~64 | -OCH₂CH₃ |

| ~55 | -OCH₃ |

| ~15 | -OCH₂CH₃ |

Solvent: CDCl₃. Prediction tool: ChemDraw.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Broad | O-H stretch (boronic acid) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1480 | Strong | C=C stretch (aromatic) |

| ~1380 | Strong | B-O stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1040 | Strong | C-O stretch (alkyl ether) |

Prediction based on typical functional group absorption regions.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 196.09 | 100 | [M]⁺ (Molecular Ion) |

| 178.08 | ~40 | [M-H₂O]⁺ |

| 168.08 | ~30 | [M-C₂H₄]⁺ |

| 153.06 | ~60 | [M-C₂H₅O]⁺ |

| 123.05 | ~20 | [M-B(OH)₂, -CH₃]⁺ |

Ionization Mode: Electron Ionization (EI). This represents a simplified prediction of major fragments.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆, or Methanol-d₄) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary. Boronic acids can sometimes be challenging to dissolve, and d₄-methanol is often a good solvent choice.[1]

-

-

Data Acquisition:

-

The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, a standard pulse program is used. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used. A wider spectral width (e.g., 0-220 ppm) is required, along with a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

-

Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Thin Solid Film):

-

Data Acquisition:

-

Record a background spectrum of the empty IR beam path (or the clean ATR crystal).

-

Place the prepared sample in the IR spectrometer.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. A typical acquisition involves the co-addition of 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Software is used to identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

For a volatile and thermally stable compound, direct insertion or gas chromatography (GC) introduction with Electron Ionization (EI) is a common method.

-

For less volatile compounds, Electrospray Ionization (ESI) is often used. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonia to aid ionization) and infused into the mass spectrometer. Boronic acids can be ionized in negative mode ESI.[4]

-

-

Mass Analysis:

-

The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Acquisition and Processing:

-

The detector records the abundance of each ion at a specific m/z.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Data processing involves identifying the molecular ion peak and analyzing the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.

References

An In-depth Technical Guide to the Reactivity Profile of 2-Ethoxy-5-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-5-methoxyphenylboronic acid is a valuable bifunctional organoboron reagent utilized primarily in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its reactivity, with a focus on its application in Suzuki-Miyaura coupling. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and development, particularly in the field of medicinal chemistry and material science.

Chemical and Physical Properties

This compound is an organoboron compound that typically appears as a white to off-white solid. Its structure features a phenyl ring substituted with a boronic acid group, an ethoxy group at the ortho position, and a methoxy group at the para position relative to the boronic acid. This substitution pattern significantly influences its reactivity and solubility.

| Property | Value |

| CAS Number | 957065-85-9[1][2][3] |

| Molecular Formula | C₉H₁₃BO₄[1][2][3] |

| Molecular Weight | 196.01 g/mol [3] |

| Synonyms | 2-Ethoxy-5-methoxybenzeneboronic acid[1] |

| Solubility | Soluble in polar organic solvents[1] |

| Storage | Room temperature[2] |

The presence of the ether and methoxy groups enhances its solubility in polar organic solvents. The boronic acid moiety is capable of forming reversible covalent bonds with diols, a characteristic that is exploited in various applications, including purification and as protecting groups.[1]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The electron-donating nature of the ethoxy and methoxy substituents on the phenyl ring of this compound can influence the rate of transmetalation, a key step in the catalytic cycle. Specifically, the ortho-ethoxy group may exert a steric influence on the reaction and could potentially participate in chelation with the palladium catalyst, thereby affecting the reaction's efficiency and selectivity.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data from Synthetic Applications

A notable application of this compound is found in the synthesis of pyrazolyl-based carboxamides as CRAC channel inhibitors, as described in patent WO2014108336A1. In this context, it was used in a Suzuki cross-coupling reaction with a brominated pyrazole derivative.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Intermediate 3b (a brominated pyrazole) | This compound | N-(2,6-Difluoro-phenyl)-5-(2-ethoxy-5-methoxyphenyl)-1H-pyrazole-3-carboxamide | 49% | WO2014108336A1 |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction involving a substituted aryl bromide, based on the procedures described in patent WO2014108336A1 for analogous syntheses.

Materials:

-

Substituted aryl bromide (e.g., Intermediate 3b from the patent)

-

This compound (1.1 to 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 to 0.1 equivalents)

-

Base (e.g., Sodium carbonate, Na₂CO₃, or Potassium carbonate, K₂CO₃, 2 to 3 equivalents)

-

Solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and water)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the substituted aryl bromide, this compound, and the base.

-

Add the solvent system to the reaction vessel.

-

Degas the mixture by bubbling an inert gas through it for 15-30 minutes.

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to a temperature between 80 °C and 100 °C.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and separate the layers.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Diagram of the Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Other Potential Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is the most documented application for this compound, its structure suggests potential utility in other cross-coupling reactions.

Chan-Lam Coupling

The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, typically between an arylboronic acid and an amine or an alcohol, using a copper catalyst. This reaction is advantageous as it can often be performed under milder conditions (room temperature and open to air) compared to the palladium-catalyzed Buchwald-Hartwig amination.

Given the general reactivity of arylboronic acids in Chan-Lam couplings, it is plausible that this compound could be a suitable substrate for the synthesis of arylamines and aryl ethers. The electronic and steric effects of the ethoxy and methoxy groups would likely influence the reaction outcome. However, at present, there is a lack of specific published examples of this compound being used in Chan-Lam couplings.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While this reaction typically employs aryl halides or triflates as the electrophilic partner, variations using arylboronic acids have been developed. As with the Chan-Lam coupling, there are currently no specific reports detailing the use of this compound in Buchwald-Hartwig amination reactions. Further research would be required to determine its suitability and optimize reaction conditions for this transformation.

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis. Its primary and well-documented application lies in the Suzuki-Miyaura cross-coupling reaction, where it serves as an effective nucleophilic partner for the synthesis of complex biaryl compounds. The presence of both an ortho-ethoxy and a para-methoxy group influences its reactivity, and a documented synthetic example demonstrates its utility in the development of pharmaceutically relevant molecules. While its potential in other cross-coupling reactions such as Chan-Lam and Buchwald-Hartwig amination is high, further experimental validation is needed to fully elucidate its reactivity profile in these transformations. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors.

References

An In-Depth Technical Guide to 2-Ethoxy-5-methoxyphenylboronic Acid and Its Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-5-methoxyphenylboronic acid, a versatile organoboron compound utilized as a key building block in modern organic synthesis. The document details its chemical synonyms, physical and chemical properties, and provides insights into its primary application in Suzuki-Miyaura cross-coupling reactions. A generalized, detailed experimental protocol for this reaction is presented, alongside a discussion of the synthesis of biologically active molecules. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and materials science, offering both foundational knowledge and practical methodologies.

Introduction

This compound is an aromatic boronic acid that has gained significant interest as a versatile reagent in organic chemistry. Its unique substitution pattern, featuring both an ethoxy and a methoxy group on the phenyl ring, allows for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This reaction's tolerance of a wide range of functional groups, coupled with its stereospecificity and generally high yields, has made it an indispensable tool in the synthesis of biaryl and polyaryl compounds.

Compound Identification and Properties

A clear identification of this compound is crucial for its correct application. The primary synonym and key identifiers are listed below.

Synonyms:

-

2-Ethoxy-5-methoxybenzeneboronic acid[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 957065-85-9[1][2] |

| Molecular Formula | C₉H₁₃BO₄[1][2] |

| Molecular Weight | 196.01 g/mol [2] |

| InChI | InChI=1S/C9H13BO4/c1-3-14-9-5-4-7(13-2)6-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3 |

| SMILES | CCOc1ccc(cc1B(O)O)OC |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white solid[1] |

| Solubility | Soluble in polar organic solvents[1] |

| Purity | Typically ≥98%[2] |

| Storage | Room temperature[2] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organohalide (or triflate) in the presence of a palladium catalyst and a base.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic moiety from the boronic acid (R²) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

References

A Comprehensive Technical Guide to the Handling and Storage of 2-Ethoxy-5-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential procedures for the safe handling and storage of 2-Ethoxy-5-methoxyphenylboronic acid (CAS No. 957065-85-9). Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound for research and development purposes. This document synthesizes safety protocols and physical properties from available safety data sheets and chemical supplier information.

Compound Properties

This compound is an organoboron compound that serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its physical and chemical characteristics are summarized below.

| Property | Value |

| CAS Number | 957065-85-9[1][2][3] |

| Molecular Formula | C9H13BO4[1][2][3] |

| Molecular Weight | 196.01 g/mol [1][3] |

| Appearance | White to off-white solid[1] |

| Solubility | Soluble in polar organic solvents[1] |

Safe Storage Protocols

The stability of this compound is contingent upon proper storage conditions. This compound is known to be moisture-sensitive.[4]

| Parameter | Recommendation |

| Temperature | 2 - 8 °C (Refrigerated)[4][5] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen)[4] |

| Container | Keep in a tightly closed container[4][5][6] |

| Environment | Store in a dry, well-ventilated place[4][5][6] |

| Incompatibilities | Strong oxidizing agents, strong acids[5][6][7] |

Handling and Personal Protective Equipment (PPE)

Due to its classification as a skin, eye, and respiratory irritant, appropriate personal protective equipment must be worn at all times when handling this compound.[4][5][6]

| PPE | Specification |

| Eye Protection | Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6] |

| Hand Protection | Wear appropriate protective gloves.[4][5][6] |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[7] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7] Required when dusts are generated.[8] |

General Handling Hygiene:

-

Wash hands and face thoroughly after handling.[4]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Ensure eyewash stations and safety showers are close to the workstation.[5][6]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5][6] |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4][5][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5][6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[7] |

Accidental Release and Disposal

Accidental Release: In case of a spill, avoid dust formation.[4][5] Sweep up the material and shovel it into a suitable container for disposal.[5][6] Ensure the area is well-ventilated.

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5][6] Do not let the product enter drains.[4]

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the safe handling and storage of this compound.

Caption: Safe handling and storage workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 2-Ethoxy-5-methoxyphenylboronic Acid for the Synthesis of Biologically Active Biphenyls

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). 2-Ethoxy-5-methoxyphenylboronic acid is a valuable building block in this context, allowing for the introduction of a substituted phenyl moiety to create novel biphenyl structures. These resulting biphenyl scaffolds are prevalent in a wide range of biologically active compounds, exhibiting antimicrobial, antioxidant, anti-inflammatory, and antitumor properties.[1]

This document provides a detailed protocol for the Suzuki coupling of this compound with a representative aryl halide, 1-bromo-4-nitrobenzene. Furthermore, it explores the potential biological applications of the resulting biphenyl derivatives, with a focus on their role as inhibitors of the NF-κB signaling pathway, a critical regulator of the inflammatory response and cancer progression.[2][3]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with various aryl halides. The data is compiled from literature precedents of similar Suzuki coupling reactions and represents expected yields under optimized conditions.

Table 1: Reaction Parameters for Suzuki Coupling of this compound

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 |

| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 8 | ~90 |

| 3 | 1-Iodo-4-cyanobenzene | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 110 | 6 | ~92 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~80 |

Table 2: Reagent Quantities for a Typical Suzuki Coupling Reaction

| Reagent | Molar Equiv. | Molecular Weight | Amount (for 1 mmol scale) |

| This compound | 1.2 | 196.02 g/mol | 235.2 mg |

| 1-Bromo-4-nitrobenzene | 1.0 | 202.01 g/mol | 202.0 mg |

| Pd(PPh₃)₄ | 0.03 | 1155.56 g/mol | 34.7 mg |

| K₂CO₃ | 2.0 | 138.21 g/mol | 276.4 mg |

| Toluene | - | - | 5 mL |

| Ethanol | - | - | 2 mL |

| Water | - | - | 2 mL |

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol details the synthesis of 2-ethoxy-5-methoxy-4'-nitrobiphenyl.

Materials:

-

This compound

-

1-Bromo-4-nitrobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Ethanol (200 proof)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 235.2 mg) and 1-bromo-4-nitrobenzene (1.0 mmol, 202.0 mg).

-

Add potassium carbonate (2.0 mmol, 276.4 mg).

-

The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

-

Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).

-

Add anhydrous toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.

-

The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.

-

The reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-ethoxy-5-methoxy-4'-nitrobiphenyl.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

NF-κB Signaling Pathway

The biphenyl derivatives synthesized via this protocol have the potential to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is implicated in cancer and inflammatory diseases.

References

- 1. ijsdr.org [ijsdr.org]

- 2. Discovery of Novel Antitumor Dibenzocyclooctatetraene Derivatives and Related Biphenyls as Potent Inhibitors of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel antitumor dibenzocyclooctatetraene derivatives and related biphenyls as potent inhibitors of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Ethoxy-5-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-Ethoxy-5-methoxyphenylboronic acid. This versatile building block is valuable in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, due to the introduction of the substituted phenyl motif.[1]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.[2][3] this compound is a commercially available, stable, and easy-to-handle reagent that serves as an excellent coupling partner for introducing the 2-ethoxy-5-methoxyphenyl moiety into a target molecule. This structural unit is of interest in drug discovery and the development of novel materials.

Reaction Mechanism and Key Parameters

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Key Parameters for Successful Coupling:

-

Palladium Catalyst: The choice of palladium precursor and ligand is critical for reaction efficiency. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium complexes. Ligands, particularly phosphine-based ligands, are crucial for stabilizing the palladium center and facilitating the catalytic cycle.

-

Base: A base is required to activate the boronic acid for transmetalation. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A variety of organic solvents can be used, often in combination with water to facilitate the dissolution of the base. Common solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF).

-

Reaction Temperature: The optimal temperature can vary depending on the reactivity of the coupling partners and the catalyst system used. Reactions are typically run at elevated temperatures to ensure a reasonable reaction rate.

Experimental Protocols

The following protocols provide starting points for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a general starting point for the coupling of this compound with a range of aryl bromides.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a clean, dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling with Activated Aryl Chlorides

Aryl chlorides are generally less reactive than aryl bromides. This protocol utilizes a more active catalyst system to facilitate the coupling.

Materials:

-

This compound

-

Activated aryl chloride (e.g., containing electron-withdrawing groups)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (deionized)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a glovebox or under an inert atmosphere, add the activated aryl chloride (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (2.0 mmol) to a reaction vial.

-

In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and SPhos (0.022 mmol, 2.2 mol%) in toluene (2 mL).

-

Add the catalyst solution to the reaction vial.

-

Add toluene (3 mL) and water (0.5 mL).

-

Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Work-up the reaction as described in Protocol 1.

-

Purify the product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that these are representative examples, and actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: Palladium-Catalyzed Coupling of this compound with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 80 | 6 | 90-98 |

| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1) | SPhos (2.2) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 88-96 |

| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 75-85 |

| 5 | 3-Bromothiophene | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 12 | 80-90 |

Yields are approximate and based on literature for similar Suzuki-Miyaura reactions. Specific yields for the coupling with this compound may vary.

Table 2: Palladium-Catalyzed Coupling of this compound with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloronitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ | t-BuOH/H₂O | 110 | 18 | 70-80 |

| 2 | 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Dioxane | 120 | 24 | 65-75 |

| 3 | 4-Chloroacetophenone | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 110 | 16 | 70-85 |

Yields are approximate and based on literature for similar Suzuki-Miyaura reactions. Specific yields for the coupling with this compound may vary and often require more forcing conditions for less reactive aryl chlorides.

Visualizations

Experimental Workflow

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Solvent Effects in 2-Ethoxy-5-methoxyphenylboronic Acid Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of solvents in Suzuki-Miyaura cross-coupling reactions involving 2-ethoxy-5-methoxyphenylboronic acid. While specific comparative data for this exact boronic acid is not extensively published, this document outlines general principles, common solvent systems, and a detailed protocol based on established methodologies for similar transformations.

Introduction to this compound in Cross-Coupling

This compound is a valuable building block in organic synthesis, particularly for the construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.[1] Its utility is most prominently demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The ethoxy and methoxy substituents on the phenyl ring can influence the electronic properties and solubility of the boronic acid, making the choice of reaction solvent a key parameter for achieving high yields and purity.[1]

The general scheme for the Suzuki-Miyaura reaction involves the coupling of an organoboron species with an organohalide, catalyzed by a palladium complex in the presence of a base.[2]

The Critical Role of the Solvent

The solvent in a Suzuki-Miyaura reaction serves several crucial functions:

-

Solubilization: The solvent must dissolve the boronic acid, the organohalide, the palladium catalyst, and the base to a sufficient extent to allow the reaction to proceed efficiently. This compound is generally soluble in polar organic solvents.[1]

-

Influence on Catalyst Activity: The solvent can coordinate to the palladium catalyst, influencing its reactivity and stability.

-

Effect on Base Strength: The choice of solvent can affect the basicity of the inorganic base used, which is critical for the transmetalation step.

-

Management of Water Content: While Suzuki-Miyaura reactions can often tolerate or even benefit from the presence of water, excessive water can lead to protodeboronation, a significant side reaction that decomposes the boronic acid.

Common Solvents and Their Effects

A variety of solvents and solvent systems have been successfully employed for Suzuki-Miyaura reactions. The optimal choice is often substrate-dependent and may require empirical optimization.

Data on Common Solvent Systems for Suzuki-Miyaura Reactions

| Solvent System | Common Bases | Temperature Range (°C) | Advantages | Disadvantages |

| 1,4-Dioxane / Water | K₂CO₃, K₃PO₄, Cs₂CO₃ | 80 - 110 | Good for a wide range of substrates; water can aid in dissolving the base and facilitate the catalytic cycle. | Dioxane is a peroxide-former and has a high freezing point. |

| Toluene / Water | K₂CO₃, K₃PO₄, NaOH | 80 - 110 | Biphasic system can sometimes simplify product isolation; good for less polar substrates. | Can be less effective for highly polar substrates. |

| Tetrahydrofuran (THF) / Water | K₂CO₃, K₃PO₄ | 60 - 70 (reflux) | Lower boiling point allows for milder reaction conditions. | THF is a peroxide-former; lower temperature may lead to slower reactions. |

| Ethanol / Water | K₂CO₃, Na₂CO₃, NaOH | 60 - 80 (reflux) | "Green" solvent option; readily available and inexpensive. | May not be suitable for all catalyst systems; lower boiling point. |

| N,N-Dimethylformamide (DMF) | K₂CO₃, Cs₂CO₃ | 80 - 150 | High boiling point allows for a wide temperature range; good solvating power. | Can be difficult to remove during workup; potential for side reactions at high temperatures. |

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on generally accepted and widely published procedures for similar reactions.

Protocol: Suzuki-Miyaura Coupling of this compound and 4-Bromotoluene

Materials:

-

This compound

-

4-Bromotoluene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Nitrogen or Argon gas

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

-

Add potassium carbonate (2.0 mmol).

-

The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.

-

To the flask, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

-

The reaction mixture is heated to 90-100 °C with vigorous stirring.

-

The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS). The reaction is typically complete within 2-12 hours.

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines a typical workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.

References

Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-ethoxy-5-methoxyphenylboronic acid as a key building block in medicinal chemistry, with a focus on its application in the synthesis of potent kinase inhibitors. The protocols outlined below are based on established synthetic methodologies and provide a framework for the use of this versatile reagent in drug discovery and development.

Introduction

This compound is an organoboron compound that serves as a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its substituted phenyl ring, featuring both an ethoxy and a methoxy group, allows for the introduction of this specific structural motif into a target molecule. These ether functionalities can influence the compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability, and can also play a crucial role in its interaction with biological targets. In medicinal chemistry, this reagent is particularly useful for the synthesis of complex organic molecules, including inhibitors of key signaling proteins like kinases.

Application: Synthesis of Aurora Kinase Inhibitors

A significant application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidine-based Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis, and their overexpression is implicated in the development and progression of various cancers. Therefore, inhibitors of Aurora kinases are promising therapeutic agents for cancer treatment.

The 2-ethoxy-5-methoxyphenyl moiety, when incorporated into the pyrazolo[3,4-d]pyrimidine scaffold, has been shown to contribute to potent and selective inhibition of Aurora kinases. A key example is the synthesis of (S)-1-(4-(2-ethoxy-5-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propan-2-ol.

Biological Activity Data

The following table summarizes the inhibitory activity of a representative compound synthesized using this compound against a panel of kinases.

| Compound | Target Kinase | IC50 (nM) |

| (S)-1-(4-(2-ethoxy-5-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propan-2-ol | Aurora A | 1.5 |

| Aurora B | 3.2 | |

| Aurora C | 2.8 | |

| FLT3 | 25 | |

| RET | 40 |

Data is representative of compounds synthesized via the described methods.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.

Diagram of the Suzuki-Miyaura Coupling Workflow:

References

Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates using 2-Ethoxy-5-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-Ethoxy-5-methoxyphenylboronic acid as a key building block in the synthesis of pharmaceutical intermediates, primarily through Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound is a versatile organoboron compound utilized in organic synthesis, particularly in the formation of carbon-carbon bonds. Its structural features make it a valuable reagent for introducing the 2-ethoxy-5-methoxyphenyl moiety into a target molecule. This is of significant interest in medicinal chemistry, as this functional group can influence the pharmacological properties of a compound, such as its binding affinity to biological targets and its metabolic stability. The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the synthesis of biaryl and substituted aromatic compounds, which are common scaffolds in many pharmaceutical agents.[1]

Core Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the synthesis of unsymmetrical biaryls, which are prevalent in many biologically active compounds. The reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide (or triflate) in the presence of a palladium catalyst and a base.

The general scheme for the Suzuki-Miyaura reaction is as follows:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

Experimental Protocols

The following are example protocols for the Suzuki-Miyaura cross-coupling reaction using this compound with different aryl halides.

Protocol 1: Synthesis of a Biaryl Compound with an Aryl Bromide

This protocol describes a typical Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reaction Scheme:

Caption: Synthesis of a biaryl compound via Suzuki-Miyaura coupling.

Materials:

-

This compound

-

Aryl bromide

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Methanol

Procedure:

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equivalents).

-

Add a solvent mixture of toluene, water, and methanol (e.g., in a 4:1:1 ratio).

-

Heat the reaction mixture to reflux and stir vigorously for the required reaction time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Quantitative Data (Example):

| Aryl Bromide | Catalyst Loading (mol%) | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | 3 | K₂CO₃ | Toluene/H₂O/MeOH | 110 | 12 | 85 |

| 1-Bromo-4-nitrobenzene | 3 | K₂CO₃ | Toluene/H₂O/MeOH | 110 | 6 | 92 |

| 2-Bromopyridine | 3 | K₂CO₃ | Toluene/H₂O/MeOH | 110 | 18 | 78 |

Protocol 2: Microwave-Assisted Synthesis with an Aryl Chloride

This protocol outlines a more rapid, microwave-assisted Suzuki-Miyaura coupling, which can be particularly useful for less reactive aryl chlorides.

Reaction Workflow:

Caption: Workflow for microwave-assisted Suzuki-Miyaura coupling.

Materials:

-

This compound

-

Aryl chloride

-

Palladium(II) acetate [Pd(OAc)₂]

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

Procedure:

-

In a microwave vial, combine this compound (1.5 equivalents), the aryl chloride (1.0 equivalent), palladium(II) acetate (0.02 equivalents), SPhos (0.04 equivalents), and potassium phosphate (3.0 equivalents).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1).

-

Seal the vial and place it in a microwave reactor.

-

Heat the mixture to the desired temperature (e.g., 150 °C) and hold for the specified time (e.g., 20-60 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the pure product.

Quantitative Data (Example):

| Aryl Chloride | Catalyst System | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 4-Chlorobenzonitrile | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 150 | 30 | 88 |

| 2-Chloropyrimidine | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 150 | 45 | 75 |

| 1-Chloro-4-fluorobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 150 | 30 | 91 |

Related Preparations

While the primary use of this compound is in Suzuki-Miyaura coupling, it's important to note the synthesis of related precursors. For instance, 2-ethoxy-5-methoxybenzaldehyde can be prepared by the alkylation of 2-hydroxy-5-methoxybenzaldehyde.

Protocol 3: Synthesis of 2-Ethoxy-5-methoxybenzaldehyde

This protocol describes the synthesis of a key aldehyde intermediate.

Reaction Scheme:

Caption: Synthesis of 2-Ethoxy-5-methoxybenzaldehyde.

Materials:

-

2-Hydroxy-5-methoxybenzaldehyde

-

Diethyl sulfate

-

Potassium carbonate (K₂CO₃)

-

Acetone

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 equivalent) in acetone.

-

Add potassium carbonate (1.5 equivalents) and diethyl sulfate (1.2 equivalents).

-

Heat the mixture to reflux and stir for approximately 3 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Pour the residue into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 2-ethoxy-5-methoxybenzaldehyde.[2]

Quantitative Data (Example):

| Starting Material | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Hydroxy-5-methoxybenzaldehyde | Diethyl Sulfate | K₂CO₃ | Acetone | 56 | 3 | 97.5[2] |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts can be pyrophoric and should be handled with care.

-

Organoboron compounds can be harmful if inhaled or ingested.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Note: 2-Ethoxy-5-methoxyphenylboronic Acid in Agrochemical Synthesis

Abstract

2-Ethoxy-5-methoxyphenylboronic acid is a versatile synthetic building block with potential applications in the development of novel agrochemicals. Its substituted phenyl ring can be incorporated into larger molecular frameworks to modulate the biological activity and physicochemical properties of target compounds. This application note explores the utility of this compound in the synthesis of agrochemical candidates, primarily through the Suzuki-Miyaura cross-coupling reaction. While specific, large-scale applications in commercial agrochemicals are not widely documented in publicly available literature, its role as a key intermediate in laboratory-scale synthesis of potential fungicidal, herbicidal, and insecticidal compounds is discussed. This document provides a generalized protocol for its use in Suzuki-Miyaura reactions and outlines the logical workflow for employing this reagent in an agrochemical discovery program.

Introduction

The relentless need for new and effective crop protection agents drives the continuous exploration of novel chemical scaffolds in the agrochemical industry. Phenylboronic acids are crucial reagents in modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that can be exploited to fine-tune the bioactivity of a potential agrochemical. The ethoxy and methoxy groups can influence a molecule's polarity, metabolic stability, and binding interactions with its biological target.

This note serves as a practical guide for researchers and scientists in the agrochemical sector who are considering the use of this compound in their synthetic programs.

Key Applications in Agrochemical Synthesis

While detailed examples of commercial agrochemicals synthesized from this compound are scarce in the available literature, its application can be extrapolated from its general utility in constructing biaryl and heteroaryl-aryl structures. These structural motifs are prevalent in a wide range of active agrochemical ingredients. The primary application of this compound in this context is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to introduce the 2-ethoxy-5-methoxyphenyl moiety into a target molecule.

Potential Agrochemical Scaffolds:

-

Fungicides: The synthesis of strobilurin or SDHI (succinate dehydrogenase inhibitor) fungicide analogues containing the 2-ethoxy-5-methoxyphenyl group. This moiety can serve as a replacement for or a modification of existing aromatic rings in these fungicide classes.

-

Herbicides: Incorporation into herbicidal scaffolds such as PPO (protoporphyrinogen oxidase) inhibitors or HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors, where a substituted phenyl ring is often a key pharmacophore.

-

Insecticides: Use in the synthesis of neonicotinoid or diamide insecticide analogues to explore new structure-activity relationships.

Experimental Protocols

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. The specific conditions may require optimization based on the nature of the coupling partner (aryl/heteroaryl halide or triflate).

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound

-

Aryl or heteroaryl halide/triflate (e.g., a brominated pyridine derivative)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add the aryl/heteroaryl halide (1.0 mmol), this compound (1.2 - 1.5 mmol), and the base (2.0 - 3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a 3:1 mixture of dioxane and water, 10 mL) and the palladium catalyst (0.01 - 0.05 mmol).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

Data Presentation

The following table provides a hypothetical summary of reaction conditions and outcomes for the synthesis of a generic agrochemical intermediate. Researchers should generate their own data based on specific substrates.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-chloro-6-methylpyridine | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75 |

| 2 | 4-bromobenzonitrile | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 88 |

| 3 | 5-iodopyrimidine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 85 | 16 | 82 |

Visualizations

Logical Workflow for Agrochemical Discovery

The following diagram illustrates the logical workflow for utilizing this compound in an agrochemical discovery program.

Caption: Workflow for agrochemical discovery using this compound.

Suzuki-Miyaura Catalytic Cycle

This diagram outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound represents a valuable, albeit not yet widely documented in commercial products, reagent for the synthesis of potential agrochemicals. Its utility in constructing complex molecular architectures through robust and well-established methodologies like the Suzuki-Miyaura coupling makes it an attractive tool for researchers in the field of crop protection. The protocols and workflows presented in this application note provide a foundational framework for the incorporation of this building block into agrochemical discovery and development programs. Further research and publication in this specific application area would be beneficial to the wider scientific community.

Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic acid in Materials Science

Introduction

2-Ethoxy-5-methoxyphenylboronic acid (CAS No. 957065-85-9) is an organoboron compound with significant potential as a building block in the synthesis of advanced functional materials. Its unique electronic and structural properties, stemming from the presence of both ethoxy and methoxy substituents on the phenyl ring, make it a valuable precursor for creating novel polymers and small molecules with tailored characteristics. This document provides an overview of its potential applications in materials science, primarily focusing on its role in synthesizing conductive polymers and components for organic electronics through Suzuki-Miyaura cross-coupling reactions.

While direct, detailed experimental applications of this compound in materials science are not extensively documented in publicly available research, its structural motifs suggest its utility in creating materials with specific electronic and optical properties. The protocols and data presented here are based on established methodologies for similar boronic acids used in the synthesis of functional organic materials.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

| Property | Value |

| CAS Number | 957065-85-9 |

| Molecular Formula | C₉H₁₃BO₄ |

| Molecular Weight | 196.01 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar organic solvents |

Key Application: Building Block for Functional Polymers via Suzuki-Miyaura Coupling

The primary application of this compound in materials science is as a monomer in Suzuki-Miyaura cross-coupling polymerization. This powerful carbon-carbon bond-forming reaction allows for the incorporation of the 2-ethoxy-5-methoxyphenyl unit into polymer backbones, influencing the final material's properties such as conductivity, luminescence, and thermal stability.

Logical Workflow for Polymer Synthesis

Caption: General workflow for the synthesis of a functional polymer using this compound via Suzuki-Miyaura polymerization.

Experimental Protocol: Synthesis of a Hypothetical Copolymer

This protocol outlines a general procedure for the synthesis of a copolymer using this compound and a generic dihaloaromatic comonomer. Researchers should adapt this protocol based on the specific reactivity of the chosen comonomer and the desired polymer properties.

Materials:

-

This compound

-

Dihaloaromatic comonomer (e.g., 2,5-dibromothiophene)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Toluene

-

Methanol

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

-